molecular formula C8H12 B042676 Cyclohexane, 1,2-bis(methylene)- CAS No. 2819-48-9

Cyclohexane, 1,2-bis(methylene)-

Cat. No. B042676
CAS RN: 2819-48-9
M. Wt: 108.18 g/mol
InChI Key: DYEQHQNRKZJUCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cyclohexane, 1,2-bis(methylene)- and related compounds involves multiple steps, including condensation reactions, catalytic processes, and specific reaction conditions to achieve the desired molecular structure. For example, one study reported the synthesis of derivatives through condensation of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by urea in aqueous media under ultrasound, resulting in high yields and an environment-friendly process (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of Cyclohexane, 1,2-bis(methylene)- and its isomers has been extensively studied. For instance, the crystal packing of isomeric compounds was found to be dominated by C–H⋯Npyridine interactions, with structures showing effective conformations between n-pyridine rings and bridging cyclohexane rings, highlighting the importance of intermolecular interactions in determining the molecular arrangement (Lai et al., 2006).

Chemical Reactions and Properties

Cyclohexane, 1,2-bis(methylene)- undergoes various chemical reactions, including ozonolysis, which showed that the presence of methyl substituents influences the reaction course. Highly methylated compounds exhibited significantly smaller reactivity compared to nonmethylated ones, indicating the role of substituents in chemical reactivity (Yamakoshi et al., 1996).

Physical Properties Analysis

The physical properties of Cyclohexane, 1,2-bis(methylene)- derivatives have been studied, including their solubility, viscosity, and thermal stability. For example, a series of poly(ether-ester)s containing cyclohexane moiety in the main chain showed enhanced solubility and thermal stability due to the introduction of methylene spacer with ether group into the polymer chain backbone (Latha & Murugavel, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and catalytic activities of Cyclohexane, 1,2-bis(methylene)-, have been explored in various studies. For instance, the recyclable catalysis of cyclohexene oxidation by hydrogen peroxide was demonstrated, offering a practical access to trans-1,2-cyclohexanediol under mild conditions, showcasing the compound's potential in eco-friendly and efficient chemical processes (Yu et al., 2014).

Scientific Research Applications

  • Ruthenium complexes based on rac- and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane have been found highly active and enantioselective as catalysts for asymmetric hydrogenation of aryl and heteroaryl ketones (Doherty et al., 2007).

  • In crystallography, C-H-Npyridine interactions in isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines lead to various molecular arrangements, influencing the crystal packing (Lai, Mohr, & Tiekink, 2006).

  • The Kabachnik-Fields and Moedritzer-Irani reactions using this compound lead to the creation of new bicyclic bis phosphonates and tetra phosphonic acid, with the methylene bridge offering stability in different pH conditions (Bailly & Burgada, 1995).

  • A study on recyclable 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane-catalyzed oxidation of cyclohexene with hydrogen peroxide demonstrates a practical approach to synthesize trans-1,2-cyclohexanedio (Yu et al., 2014).

  • The ozonolysis of highly methylated 1,2-bis(methylene)cycloalkanes shows differences in reactivity compared to nonmethylated ones, suggesting a particular reaction mechanism (Yamakoshi et al., 1996).

  • Methylene halides can lead to the formation of tetraoxacyclodecane derivatives from cyclohexane-1,2-diols, revealing interesting chemical transformations (Brimacombe et al., 1967).

  • The thermal isomerization of 1,4-bis(ethenylidene)cyclohexane and 1,2-ethenylidene-4-methylenecyclohexane leads to polymethylencyclohexane, which has implications in organic chemistry (Lenk & Hopf, 1982).

  • Bifunctional organocatalysts derived from trans-cyclohexane-1,2-diamine show excellent activity in various asymmetric reactions, suggesting their potential in organic synthesis (Nájera, Sansano, & Gómez-Bengoa, 2016).

  • Polyamides derived from 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane have been shown to offer transparent, flexible, and tough films with high glass transition temperatures (Yang, Hsiao, & Yang, 1999).

  • In a study on the stereochemistry of 3,4-bis(trimethylsilyl)cyclohexene, researchers found that trifluoroacetolysis of the cis 3,4-isomer yields cyclohexene-d2, revealing insights into the stereochemical aspects of these compounds (Wickham & Kitching, 1983).

properties

IUPAC Name

1,2-dimethylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEQHQNRKZJUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182460
Record name Cyclohexane, 1,2-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, 1,2-bis(methylene)-

CAS RN

2819-48-9
Record name Cyclohexane, 1,2-bis(methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,2-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Block, M Aslam - Organic Syntheses, 2003 - Wiley Online Library
A General Synthetic Method for the Preparation of Conjugated Dienes from Olefins Using Bromomethanesulfonyl Bromide: 1,2‐Dimethylenecyclohexane - Block - Major Reference …
Number of citations: 1 onlinelibrary.wiley.com
B Li, T Yang, R Li, X Kai - Energy, 2020 - Elsevier
Different thermal stability of three major components is a challenge to efficiently liquefy lignocellulosic biomass into bio-oil because the degradation products from holocellulose can …
Number of citations: 32 www.sciencedirect.com
ZX Chen, XQ Liu, WY Gao, CX Liu - Asian J. Pharmacodyn. Pharmacokinet, 2008 - Citeseer
Cancer sufferers are often troubled with stagnation of blood, while drug for invigorating blood circulation and eliminating stasis is commonly used in clinical treatment of anti-tumor. It is …
Number of citations: 5 citeseerx.ist.psu.edu
B Savareear, M Brokl, C Wright, JF Focant - Journal of Chromatography A, 2017 - Elsevier
A thermal desorption comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (TD-GC × GC-TOFMS) method has been developed for the …
Number of citations: 13 www.sciencedirect.com

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